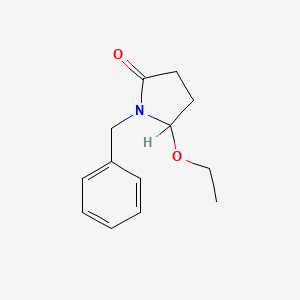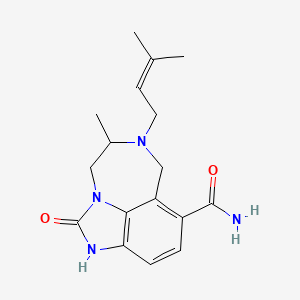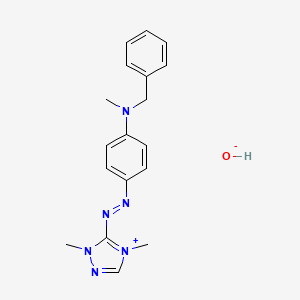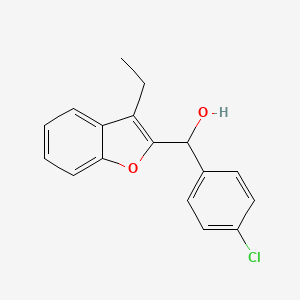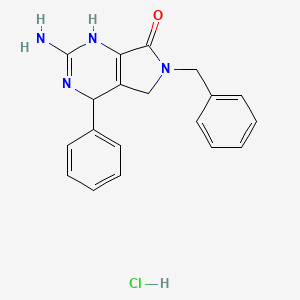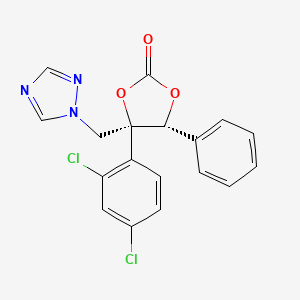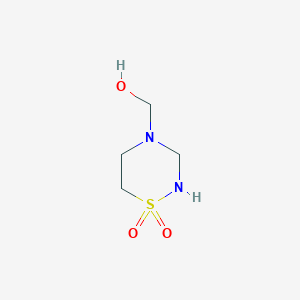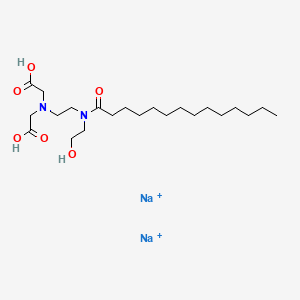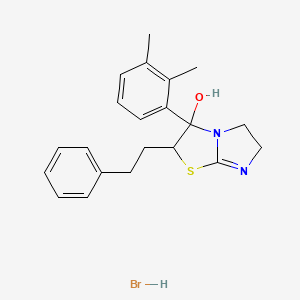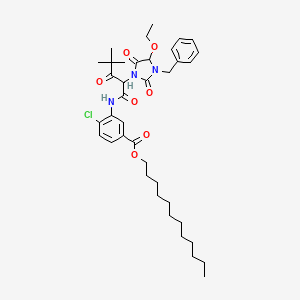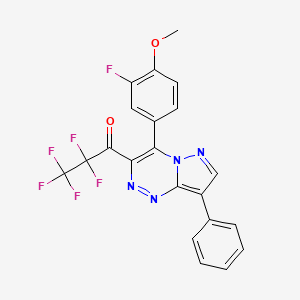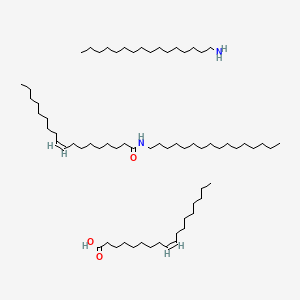
3-Methyl-2-butenyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-butenyl disulfide is an organic compound with the molecular formula C10H18S2 It is known for its distinctive odor and is found in various natural sources, including certain plants and animal secretions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-butenyl disulfide can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-ol with sulfur or sulfur-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as distillation and purification to achieve high purity levels of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-butenyl disulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the disulfide into sulfoxides or sulfones.
Reduction: The compound can be reduced to thiols or other sulfur-containing derivatives.
Substitution: It can participate in substitution reactions where one of the sulfur atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: A variety of substituted disulfides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-butenyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor profile.
Wirkmechanismus
The mechanism by which 3-Methyl-2-butenyl disulfide exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenyl methyl disulfide
- 2-Butenyl propyl sulfide
- 3-Methyl-1-butanethiol
Comparison
3-Methyl-2-butenyl disulfide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
24963-39-1 |
|---|---|
Molekularformel |
C10H18S2 |
Molekulargewicht |
202.4 g/mol |
IUPAC-Name |
3-methyl-1-(3-methylbut-2-enyldisulfanyl)but-2-ene |
InChI |
InChI=1S/C10H18S2/c1-9(2)5-7-11-12-8-6-10(3)4/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
GJSZWEINRPTYBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCSSCC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


